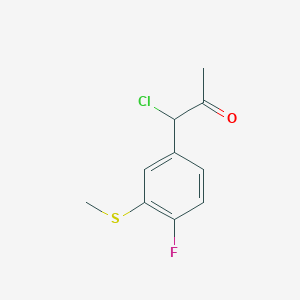![molecular formula C9H13BClNO2 B14040544 5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)
5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl typically involves a multi-step process. One common method includes the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This method is efficient and allows for the preparation of boron-based heterocycles under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar substitution and hydrolysis reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.
化学反应分析
Types of Reactions
5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex boron-based compounds.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用机制
The mechanism of action of 5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl involves its interaction with specific molecular targets. For instance, as a PDE4 inhibitor, it binds to the enzyme’s catalytic domain, inhibiting its activity and thereby reducing the production of inflammatory cytokines . This interaction is facilitated by the boron atom within the compound, which enhances its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
Crisaborole: Another benzoxaborole compound known for its PDE4 inhibitory activity and use in treating atopic dermatitis.
Benzo[c][1,2,5]oxadiazoles: Recognized for their anticancer potential.
Benzo[c][1,2,5]thiadiazoles: Also known for their pharmacological activities, including anticancer properties.
Uniqueness
5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. Its ability to inhibit PDE4 with high selectivity makes it a valuable compound for therapeutic applications, particularly in inflammatory and autoimmune diseases.
属性
分子式 |
C9H13BClNO2 |
|---|---|
分子量 |
213.47 g/mol |
IUPAC 名称 |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-5-amine;hydrochloride |
InChI |
InChI=1S/C9H12BNO2.ClH/c1-9(2)7-5-6(11)3-4-8(7)10(12)13-9;/h3-5,12H,11H2,1-2H3;1H |
InChI 键 |
FALOICUFIXUWGR-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(C=C(C=C2)N)C(O1)(C)C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)




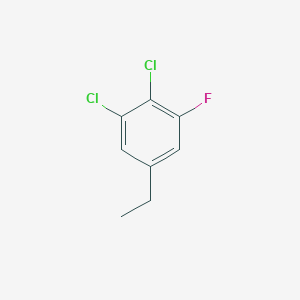
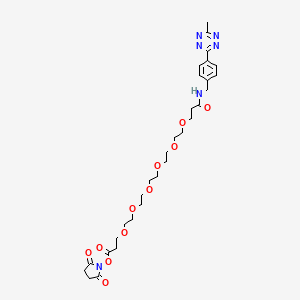
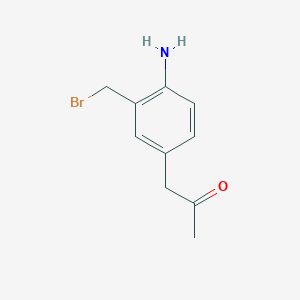
![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
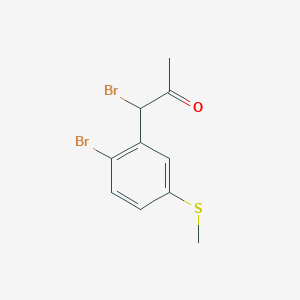
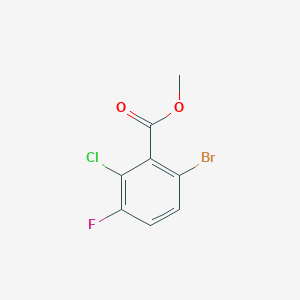
![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)
